molecular formula C12H14ClN3O2S B3004387 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride CAS No. 1251924-71-6

4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride

Cat. No.: B3004387
CAS No.: 1251924-71-6
M. Wt: 299.77
InChI Key: ABNPNGLANABIHQ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H14ClN3O2S and a molecular weight of 299.78 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride typically involves the reaction of N-phenylbenzene-1-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazinyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzene derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Similar in structure but lacks the hydrazinyl group.

    N-Phenylbenzenesulfonamide: Similar in structure but lacks the hydrazinyl group.

    4-Hydrazinylbenzenesulfonamide: Similar in structure but lacks the N-phenyl group.

Uniqueness

4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the hydrazinyl and N-phenyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in research and development .

Properties

IUPAC Name

4-hydrazinyl-N-phenylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S.ClH/c13-14-10-6-8-12(9-7-10)18(16,17)15-11-4-2-1-3-5-11;/h1-9,14-15H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNPNGLANABIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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